3,4-Dichloro-N-(3-fluorobenzyl)aniline
Overview
Description
3,4-Dichloro-N-(3-fluorobenzyl)aniline is an organic compound characterized by the presence of dichloro and fluorobenzyl groups attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-N-(3-fluorobenzyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4-dichloroaniline and 3-fluorobenzyl chloride.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 3,4-dichloroaniline is dissolved in an appropriate solvent like ethanol or dimethylformamide (DMF). The 3-fluorobenzyl chloride is then added dropwise to the solution under stirring. The reaction mixture is heated to reflux for several hours to ensure complete reaction.
Purification: After the reaction is complete, the mixture is cooled, and the product is extracted using an organic solvent such as dichloromethane. The organic layer is washed, dried, and concentrated to yield the crude product, which is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems for precise control of reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-N-(3-fluorobenzyl)aniline can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the benzene ring can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the nitro group if present, converting it to an amine.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: Palladium catalysts with bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce complex biaryl structures.
Scientific Research Applications
3,4-Dichloro-N-(3-fluorobenzyl)aniline has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound is explored for its potential in creating novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Chemistry: It is utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-N-(3-fluorobenzyl)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloroaniline: Lacks the fluorobenzyl group, making it less versatile in certain applications.
3-Fluoro-N-(3-chlorobenzyl)aniline: Similar structure but with different substitution patterns, leading to variations in reactivity and application.
N-(3-Fluorobenzyl)aniline:
Uniqueness
3,4-Dichloro-N-(3-fluorobenzyl)aniline is unique due to the combination of dichloro and fluorobenzyl groups, which confer distinct electronic and steric properties. This uniqueness makes it valuable in specific synthetic routes and applications where other compounds may not be as effective.
Properties
IUPAC Name |
3,4-dichloro-N-[(3-fluorophenyl)methyl]aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2FN/c14-12-5-4-11(7-13(12)15)17-8-9-2-1-3-10(16)6-9/h1-7,17H,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPMBGDCFOEUJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CNC2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2FN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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